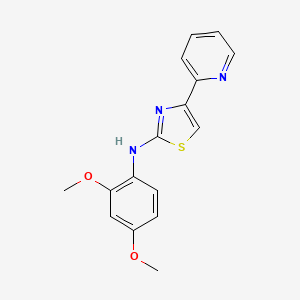![molecular formula C7H16Cl2N2O2S B6238527 N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride CAS No. 2703774-83-6](/img/no-structure.png)
N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride” is a chemical compound with the CAS Number: 2377036-32-1 . It has a molecular weight of 267.24 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of such compounds typically involves nucleophilic addition / elimination reactions between acyl chlorides and amines . The reaction happens in two main stages - an addition stage, followed by an elimination stage. In the addition stage, an amine molecule becomes attached to the carbon in the acyl chloride .Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H14N2OS2.2ClH/c1-6(9)8-3-5-11-10-4-2-7;;/h2-5,7H2,1H3,(H,8,9);2*1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride involves the reaction of 3-mercaptopropionic acid with N,N-diisopropylethylamine (DIPEA) to form the corresponding thiolate salt. This intermediate is then reacted with N-(2-chloroethyl)acetamide to form the desired product. The dihydrochloride salt is obtained by treating the product with hydrochloric acid.", "Starting Materials": ["3-mercaptopropionic acid", "N,N-diisopropylethylamine (DIPEA)", "N-(2-chloroethyl)acetamide", "hydrochloric acid"], "Reaction": ["Step 1: React 3-mercaptopropionic acid with N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane to form the corresponding thiolate salt.", "Step 2: Add N-(2-chloroethyl)acetamide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with dichloromethane.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Treat the product with hydrochloric acid to obtain the dihydrochloride salt of N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide."] } | |
Numéro CAS |
2703774-83-6 |
Formule moléculaire |
C7H16Cl2N2O2S |
Poids moléculaire |
263.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



